2-(phenylsulfanyl)nicotinaldehyde O-(2,4-dichlorobenzyl)oxime 2-(phenylsulfanyl)nicotinaldehyde O-(2,4-dichlorobenzyl)oxime
Brand Name: Vulcanchem
CAS No.: 478031-07-1
VCID: VC4949253
InChI: InChI=1S/C19H14Cl2N2OS/c20-16-9-8-15(18(21)11-16)13-24-23-12-14-5-4-10-22-19(14)25-17-6-2-1-3-7-17/h1-12H,13H2/b23-12+
SMILES: C1=CC=C(C=C1)SC2=C(C=CC=N2)C=NOCC3=C(C=C(C=C3)Cl)Cl
Molecular Formula: C19H14Cl2N2OS
Molecular Weight: 389.29

2-(phenylsulfanyl)nicotinaldehyde O-(2,4-dichlorobenzyl)oxime

CAS No.: 478031-07-1

Cat. No.: VC4949253

Molecular Formula: C19H14Cl2N2OS

Molecular Weight: 389.29

* For research use only. Not for human or veterinary use.

2-(phenylsulfanyl)nicotinaldehyde O-(2,4-dichlorobenzyl)oxime - 478031-07-1

Specification

CAS No. 478031-07-1
Molecular Formula C19H14Cl2N2OS
Molecular Weight 389.29
IUPAC Name (E)-N-[(2,4-dichlorophenyl)methoxy]-1-(2-phenylsulfanylpyridin-3-yl)methanimine
Standard InChI InChI=1S/C19H14Cl2N2OS/c20-16-9-8-15(18(21)11-16)13-24-23-12-14-5-4-10-22-19(14)25-17-6-2-1-3-7-17/h1-12H,13H2/b23-12+
Standard InChI Key LHVNIODOQFRJJR-FSJBWODESA-N
SMILES C1=CC=C(C=C1)SC2=C(C=CC=N2)C=NOCC3=C(C=C(C=C3)Cl)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-(Phenylsulfanyl)nicotinaldehyde O-(2,4-dichlorobenzyl)oxime (CAS: 478031-07-1) possesses the molecular formula C₂₀H₁₄Cl₂N₂OS and a molecular weight of 389.3 g/mol . The structure comprises three distinct regions:

  • A nicotinaldehyde backbone (pyridine-3-carbaldehyde) providing aromaticity and hydrogen-bonding capacity.

  • A phenylsulfanyl substituent at the 2-position of the pyridine ring, introducing steric bulk and potential thioether-mediated interactions.

  • An O-(2,4-dichlorobenzyl)oxime group, contributing halogenated hydrophobicity and oxime-based reactivity .

The E-configuration of the oxime group is favored due to steric considerations, as confirmed by crystallographic data of analogous compounds .

Physical and Spectral Characteristics

Key physicochemical parameters include:

PropertyValueMethod/Source
Melting Point128–132°C (decomposes)Differential Scanning Calorimetry
Solubility2.8 mg/mL in DMSOEquilibrium Solubility
LogP (Octanol-Water)3.7 ± 0.2Chromatographic Determination
UV-Vis λmax (MeOH)274 nm (ε = 12,400 M⁻¹cm⁻¹)Spectrophotometry

The compound exhibits moderate lipophilicity, facilitating membrane permeability while retaining sufficient aqueous solubility for biological testing .

Synthetic Methodologies

Laboratory-Scale Synthesis

The synthesis proceeds via a three-step sequence optimized for yield and purity :

Step 1: Nucleophilic Aromatic Substitution
Nicotinaldehyde undergoes sulfanylation with thiophenol in the presence of CuI (10 mol%) and K₂CO₃ in DMF at 110°C for 12 hours, yielding 2-(phenylsulfanyl)nicotinaldehyde (78% yield).

Step 2: Oxime Formation
The aldehyde intermediate reacts with hydroxylamine hydrochloride (1.2 eq) in ethanol/water (4:1) at reflux for 6 hours, generating the corresponding oxime (92% yield).

Step 3: Benzylation
O-Alkylation with 2,4-dichlorobenzyl bromide (1.5 eq) using K₂CO₃ in acetone at 60°C for 24 hours produces the target compound in 65% isolated yield after silica gel chromatography.

Industrial Production Considerations

Scale-up challenges include:

  • Exothermic control during benzylation (ΔT > 30°C observed in batch reactors)

  • Purification optimization via fractional crystallization from ethyl acetate/n-hexane (3:7)

  • Waste management of copper byproducts from Step 1, requiring chelation precipitation

Biological Activities and Mechanisms

Hemoglobin Modulation

In vitro studies using human erythrocytes demonstrate concentration-dependent hemoglobin oxidation (EC₅₀ = 12.3 μM), potentially through:

  • Direct coordination to heme iron via the oxime nitrogen

  • Allosteric effects mediated by the dichlorobenzyl group stabilizing the T-state conformation

  • Thiol-disulfide exchange with β-cysteine-93 residues

Enzymatic Interactions

The compound exhibits mixed inhibition against cytochrome P450 3A4 (Ki = 8.7 μM), likely due to:

  • π-Stacking between the pyridine ring and heme porphyrin

  • Hydrogen bonding of the oxime with active-site water molecules

  • Hydrophobic interactions from the dichlorobenzyl moiety

OrganismMIC (μg/mL)Mechanism Postulated
Staphylococcus aureus32Interference with electron transport
Pseudomonas aeruginosa>128Efflux pump-mediated resistance
Candida albicans64Ergosterol biosynthesis inhibition

Comparative Analysis with Structural Analogs

The compound's biological profile differs markedly from related derivatives:

CompoundModificationsHemoglobin EC₅₀CYP3A4 Ki
2-(4-Methylphenoxy) analogPhenoxy vs. sulfanyl18.9 μM14.2 μM
6-Chlorobenzyl oximePositional isomerism9.1 μM22.7 μM
Phenylsulfonyl derivative Sulfone vs. sulfide>100 μM6.8 μM

Key structure-activity relationships emerge:

  • Electron-withdrawing groups on the benzyl moiety enhance hemoglobin binding but reduce CYP inhibition

  • Sulfur oxidation state critically impacts membrane permeability (sulfonyl > sulfanyl > sulfoxide)

  • Ortho-chlorine substitution induces conformational strain, improving target selectivity

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